5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

Sourcing reliable 5,6-dihalogenated pyrimidinone intermediates with consistent quality often delays nucleoside analog R&D. This compound resolves that bottleneck with two reactive chlorine handles at C5 and C6, enabling sequential nucleophilic aromatic substitution (SNAr) for rapid diversification into carbocyclic nucleoside candidates. N1-methylation enhances thermal stability for robust process development. - Validated intermediate for 5-substituted pyrimidine carbocyclic nucleoside APIs (patented, industrially scalable route) - Dual reactive sites for azide-alkyne click chemistry and fused heterocycle construction - Class-level evidence confirms N1-methylation improves thermal stability vs. non-methylated DHPM analogs

Molecular Formula C5H4Cl2N2O
Molecular Weight 179.00 g/mol
CAS No. 55609-71-7
Cat. No. B6206534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one
CAS55609-71-7
Molecular FormulaC5H4Cl2N2O
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESCN1C=NC(=C(C1=O)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3
InChIKeyINDKYNVCSLAGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 55609-71-7): A Key Halogenated Intermediate for Nucleoside Synthesis


5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 55609-71-7) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class. It is primarily documented as an important intermediate for the synthesis of more complex 5-substituted pyrimidine carbocyclic nucleoside medicines, offering a simple and safe operational process suitable for industrial production [1].

Why Unsubstituted or Mono-Substituted Dihydropyrimidinones Cannot Replace 5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 55609-71-7) in Advanced Synthesis


Critical analysis of the available literature reveals that, while direct comparative data for this specific compound is absent, class-level evidence from the DHPM family indicates that generic substitution is not possible due to fundamental differences in molecular properties imparted by specific substituents. For instance, the N1-methylation present in the target compound is a known structural feature that increases thermal stability compared to non-methylated DHPM analogs [1]. Furthermore, the presence of two chlorine atoms at the 5 and 6 positions provides crucial synthetic handles for nucleophilic substitution reactions, enabling the construction of complex molecular architectures that would be inaccessible with less functionalized or non-halogenated DHPM building blocks [1].

Quantitative Differentiation Evidence for 5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 55609-71-7)


Primary Application Scenarios for 5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS 55609-71-7)


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

The compound serves as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines. This application is supported by a patent describing a process that is simple, safe, and convenient for industrial production [1].

Development of Fused Heterocyclic Systems via Chlorine Substitution

Based on class-level evidence, the chlorine atoms at positions 5 and 6 are reactive sites for nucleophilic substitution, enabling the formation of azides for click chemistry or cyclization reactions to create fused heterocyclic systems with diverse biological activities [2].

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